molecular formula C17H18N2 B1684406 2-(4-(tert-butyl)phenyl)-1H-benzo[d]imidazole CAS No. 49671-76-3

2-(4-(tert-butyl)phenyl)-1H-benzo[d]imidazole

Cat. No. B1684406
CAS RN: 49671-76-3
M. Wt: 250.34 g/mol
InChI Key: LQUNNCQSFFKSSK-UHFFFAOYSA-N
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Description

“2-(4-(tert-butyl)phenyl)-1H-benzo[d]imidazole” is a chemical compound that has been used in the fabrication of multilayer polymer light-emitting diodes to enhance the efficiency of the device . It has also been used in the construction of thermally activated delayed fluorescence (TADF) emitters .


Synthesis Analysis

The synthesis of this compound involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system . A specific synthesis method involves the condensation of an ethylenic ketone with p-(4-(tert-butyl)phenyl) hydrazine in the presence of copper triflate and 1-butyl-3-methylimidazolium hexafluorophosphate as catalysts .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a highly twisted conformation between phenazine and phenanthroimidazole in the molecules, resulting in effective spatial separation of the HOMO and LUMO .


Chemical Reactions Analysis

This compound has been used in the construction of thermally activated delayed fluorescence (TADF) emitters, where it acts as the acceptor group . The reaction was conducted in the presence of an excess of an oxidant, tert-butylhydroperoxide (TBHP), which serves to oxidize an in situ formed enamine to an α-aminoaldehyde .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are influenced by the imidazole derived moieties. These moieties, with different electron-withdrawing abilities, are grafted onto the 2-, 7- and 12-positions of a triazatruxene (TAT) core .

Scientific Research Applications

Blue Luminescent Materials

Research has indicated that imidazole-derived compounds, including those similar to 2-(4-(tert-butyl)phenyl)-1H-benzo[d]imidazole, can be effectively utilized in the development of blue light-emitting devices. These compounds have demonstrated strong deep blue emission and are used in the fabrication of devices with notable electroluminescence performance. For example, one study synthesized hybrid compounds for highly efficient blue luminescent materials, showing significant potential in this field (Li et al., 2021).

Chemosensors for Detecting Ions

Imidazole-based compounds have been used as luminescent sensors for detecting ions like cyanide and mercury. These compounds have been designed to react specifically with CN- ions, resulting in fluorescence quenching, and can be reused for multiple detection cycles. Their sensitivity and specificity make them valuable tools in chemical sensing and environmental monitoring (Emandi et al., 2018).

Electroluminescence in Organic Devices

Several studies have focused on the use of benzimidazole derivatives, including those related to this compound, for their electroluminescent properties. These derivatives have been used as the core materials in the development of organic light-emitting devices (OLEDs), showing promise in improving device performance and efficiency. This application demonstrates the versatility of imidazole derivatives in advanced material science and electronic device manufacturing (Zhang et al., 2018).

Applications in Organic Electronics

Benzimidazole derivatives, akin to this compound, have been explored for their application in organic electronics, particularly as acceptor units in donor-acceptor-donor type polymers. These compounds have been studied for their electrochemical properties, demonstrating their potential as novel materials in the field of organic electronics (Ozelcaglayan et al., 2012).

Mechanism of Action

Target of Action

ZLN005 is a potent activator of peroxisome proliferator-activated receptor-γ coactivator-1α (PGC-1α) . PGC-1α is a transcriptional coactivator that regulates genes involved in energy metabolism and is considered the master regulator of mitochondrial biosynthesis .

Mode of Action

ZLN005 interacts with PGC-1α, enhancing its activity . This interaction leads to an increase in the respiratory capacity of mitochondria immediately after administration . Additionally, ZLN005 enhances the function of TFEB , a transcriptional regulator that promotes lysosome biosynthesis and mutually enhances PGC-1α . This results in an increase in lysosome volume and acidity, enhancing cargo degradation .

Biochemical Pathways

The activation of PGC-1α by ZLN005 leads to the enhancement of mitochondrial biosynthesis, a crucial process for energy metabolism . This is particularly important in conditions like polymicrobial sepsis, where mitochondrial dysfunction is a key part of the pathogenesis . Furthermore, the activation of TFEB promotes lysosome biosynthesis, which is crucial for the degradation of cellular waste .

Pharmacokinetics

Given its efficacy in both in vivo and in vitro studies , it can be inferred that ZLN005 has suitable pharmacokinetic properties that allow it to reach its target sites in the body effectively.

Result of Action

ZLN005’s action results in several molecular and cellular effects. It improves mitochondrial homeostasis, thus maintaining mitochondrial function and energy homeostasis . In the context of sepsis, ZLN005 supports immune defense by increasing lysosome volume and acidity, enhancing cargo degradation, and significantly reducing bacterial load . In the context of renal fibrosis, ZLN005 alleviates the TGF-β1-induced fibrotic phenotype and lipid accumulation in renal tubular epithelial cells .

Action Environment

It’s worth noting that the effectiveness of zln005 has been demonstrated in various biological environments, including in vivo models of renal fibrosis and polymicrobial sepsis .

Future Directions

This compound has potential applications in the field of organic light-emitting diodes (OLEDs). The development of highly efficient green OLEDs using this compound as a TADF emitter has been reported . Further investigation and exploration of its potential in cancer research would contribute to its potential application as a novel therapeutic agent in the future .

properties

IUPAC Name

2-(4-tert-butylphenyl)-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2/c1-17(2,3)13-10-8-12(9-11-13)16-18-14-6-4-5-7-15(14)19-16/h4-11H,1-3H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQUNNCQSFFKSSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NC3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60358473
Record name ZLN005
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60358473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

49671-76-3
Record name ZLN005
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60358473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 49671-76-3
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary target of ZLN005?

A1: ZLN005 acts as a transcriptional activator of peroxisome proliferator-activated receptor γ coactivator 1α (PGC-1α). []

Q2: How does ZLN005 activate PGC-1α?

A2: While the exact mechanism remains under investigation, studies suggest that ZLN005 may induce PGC-1α expression by activating AMP-activated protein kinase (AMPK), a known upstream regulator of PGC-1α. [, ]

Q3: What are the downstream effects of PGC-1α activation by ZLN005?

A3: PGC-1α activation by ZLN005 triggers a cascade of beneficial effects, including:

  • Enhanced Mitochondrial Biogenesis: ZLN005 increases the expression of genes involved in mitochondrial biogenesis, leading to increased mitochondrial mass and improved mitochondrial function. [, , , , , , , , ]
  • Increased Antioxidant Defense: ZLN005 promotes the expression of antioxidant enzymes, such as superoxide dismutase (SOD), thereby protecting cells from oxidative stress. [, , , ]
  • Improved Glucose Metabolism: ZLN005 enhances glucose uptake and utilization in muscle cells, contributing to improved glucose tolerance and insulin sensitivity. [, , ]
  • Increased Fatty Acid Oxidation: ZLN005 promotes the breakdown and utilization of fatty acids for energy production, leading to improved lipid profiles. [, , ]

Q4: Does ZLN005 impact other signaling pathways?

A4: Research suggests that ZLN005 may influence other pathways, including:

  • TFEB-mediated Autophagy: ZLN005 can activate Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy, contributing to enhanced clearance of damaged mitochondria (mitophagy). [, ]
  • NF-κB Signaling: ZLN005 appears to attenuate inflammatory responses, potentially by inhibiting the nuclear factor-κB (NF-κB) pathway. [, ]

Q5: What is the molecular formula and weight of ZLN005?

A5: ZLN005 has the molecular formula C28H32N2 and a molecular weight of 400.57 g/mol. []

Q6: Is there spectroscopic data available for ZLN005?

A6: While specific spectroscopic data is not detailed in the provided research, its chemical structure suggests that techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) would be suitable for characterization.

Q7: Are there studies investigating the stability of ZLN005 under various conditions?

A7: The provided research does not delve into the specific stability profile of ZLN005. Further investigation is needed to assess its stability under different storage conditions, pH levels, and temperatures.

Q8: Have any formulation strategies been explored to enhance ZLN005's solubility or bioavailability?

A8: While the research does not specify particular formulation approaches, strategies commonly employed for enhancing drug solubility and bioavailability include:

    Q9: What is known about the absorption, distribution, metabolism, and excretion (ADME) of ZLN005?

    A9: Research indicates that ZLN005 is metabolized in the liver, with glucuronide and sulfate conjugation being the primary metabolic pathways. [] The parent compound and some metabolites have been detected in rat plasma and brain. []

    Q10: What is the duration of action of ZLN005 in vivo?

    A10: The provided research does not explicitly state the duration of action of ZLN005. Further studies are necessary to determine the half-life and persistence of ZLN005 and its active metabolites in vivo.

    Q11: In which cell lines and animal models has ZLN005 demonstrated efficacy?

    A11: ZLN005 has shown promising results in various in vitro and in vivo models, including:

    • Cell Lines: ARPE-19 (retinal pigment epithelial cells), [] L6 myotubes (muscle cells), [, ] OCCM-30 (cementoblasts), [] HEI-OC1 (auditory cells) []
    • Animal Models: Diabetic db/db mice, [, ] Coronary artery disease model, [] Unilateral ureteral obstruction (UUO) model (renal fibrosis), [] Bleomycin-induced pulmonary fibrosis model, [] Acute pneumonia model (Pseudomonas aeruginosa infection), [] Doxorubicin-induced cardiomyopathy model, [] Bilateral ovariectomy (OVX) rat model (osteoporosis), [] Ischemia-induced neuronal injury models [, ]

    Q12: What therapeutic benefits has ZLN005 demonstrated in these models?

    A12: ZLN005 treatment has shown a range of therapeutic effects in preclinical models:

    • Improved Glucose Control and Insulin Sensitivity: In diabetic db/db mice, ZLN005 improved glucose tolerance, pyruvate tolerance, and insulin sensitivity. [, ]
    • Protection against Oxidative Damage: ZLN005 protected retinal pigment epithelial cells from oxidative damage induced by various stressors. []
    • Reduction of Renal Fibrosis: In a UUO mouse model, ZLN005 alleviated renal fibrosis by improving mitochondrial homeostasis. []
    • Attenuation of Pulmonary Fibrosis: ZLN005 protected against bleomycin-induced pulmonary fibrosis by improving mitochondrial function in alveolar epithelial cells. []
    • Reduced Inflammatory Responses: ZLN005 attenuated TNF-α-induced inflammatory responses in cementoblasts and showed potential for improving outcomes in inflammatory bowel diseases. [, ]

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